![molecular formula C15H17F3N2O3S2 B2487005 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 2415562-43-3](/img/structure/B2487005.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide, also known as TFP, is a chemical compound that has been widely used in scientific research for its unique properties. TFP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism of Action
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. The trifluoromethyl group on this compound is believed to play a critical role in its inhibitory activity, as it enhances the binding affinity of the compound for the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that this compound can reduce inflammation and improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has several advantages as a tool for studying PTPs in lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in disease. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water, and it may have off-target effects on other enzymes.
Future Directions
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide. One area of interest is the development of more potent and selective inhibitors of PTPs based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of PTPs in specific disease states, such as cancer and diabetes. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of these diseases.
Synthesis Methods
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-mercaptoethanol to form the intermediate 3-(trifluoromethyl)phenylthioethanol. The intermediate is then reacted with methyl chloroformate to form the corresponding ester, which is subsequently hydrolyzed to form this compound. The overall yield of the synthesis method is approximately 30%.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has been widely used in scientific research to study the role of PTPs in cellular signaling pathways. PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins, thereby regulating their activity. Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to be a potent inhibitor of PTP activity, making it a valuable tool for studying the role of these enzymes in disease.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3S2/c16-15(17,18)10-2-1-3-11(6-10)20-13(22)12(21)19-7-14(23)8-24-4-5-25-9-14/h1-3,6,23H,4-5,7-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUOVGBPCGLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

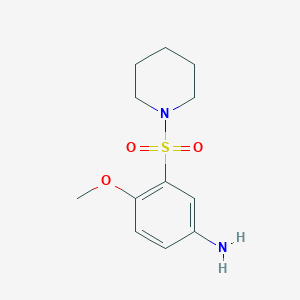
![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)

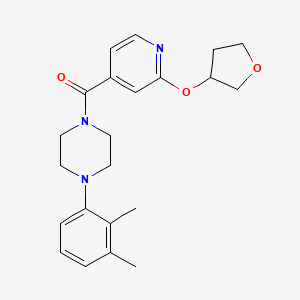
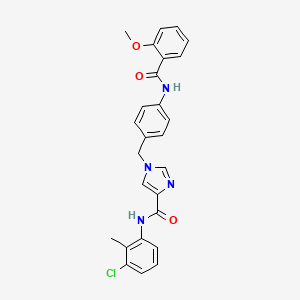
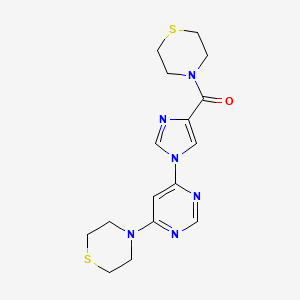
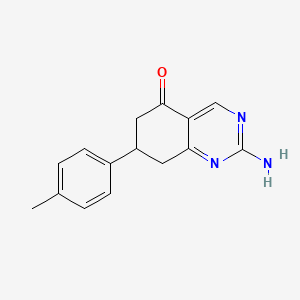


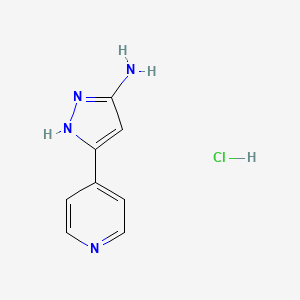
![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
